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Compound of Interest

Compound Name: Vilazodone D8

Cat. No.: B2630521 Get Quote

Vilazodone D8: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical

characteristics of Vilazodone D8, a deuterated analog of the antidepressant Vilazodone. This

document is intended to serve as a core resource for researchers, scientists, and professionals

involved in drug development and analysis.

Core Physical and Chemical Characteristics
Vilazodone D8 is a stable, isotopically labeled form of Vilazodone, where eight hydrogen

atoms have been replaced with deuterium. This labeling is strategically placed on the

piperazine ring, a common site for metabolic activity. The primary utility of Vilazodone D8 is as

an internal standard in quantitative bioanalytical assays, such as those employing liquid

chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of

Vilazodone quantification in biological matrices.

The key physical and chemical properties of Vilazodone D8 are summarized in the table below

for easy reference and comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2630521?utm_src=pdf-interest
https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2630521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Chemical Name

5-{4-[4-(5-cyano-1H-indol-3-

yl)butyl]piperazin-1-yl-d8}-1-

benzofuran-2-carboxamide

N/A

Molecular Formula C₂₆H₁₉D₈N₅O₂ [1]

Molecular Weight 449.57 g/mol [1]

CAS Number 1794789-93-7 N/A

Appearance Solid N/A

Purity >98% [1]

Solubility Soluble in DMSO (10 mM) [1]

Storage Conditions -20°C for long-term storage N/A

Mechanism of Action: A Dual Approach to Serotonin
Modulation
Vilazodone, and by extension its deuterated analog, exhibits a dual mechanism of action that

uniquely targets the serotonergic system. It functions as both a potent and selective serotonin

reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[2][3]

Serotonin Transporter (SERT) Inhibition
Vilazodone binds with high affinity to the serotonin transporter (SERT), a protein responsible for

the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][4] By

inhibiting this reuptake process, Vilazodone increases the extracellular concentration of

serotonin, thereby enhancing serotonergic neurotransmission.[2][4] This is the primary

mechanism of action for the broader class of SSRI antidepressants.

5-HT1A Receptor Partial Agonism
In addition to its SSRI activity, Vilazodone acts as a partial agonist at the 5-HT1A receptor.

These receptors are located both presynaptically (as autoreceptors on serotonin neurons) and

postsynaptically.[2][5] Partial agonism at presynaptic 5-HT1A autoreceptors is thought to
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reduce the inhibitory feedback on serotonin release, potentially leading to a faster onset of

antidepressant effects compared to traditional SSRIs.[3] Postsynaptic 5-HT1A receptor

activation is also believed to contribute to the therapeutic effects of Vilazodone.[5]

Signaling Pathways
The dual mechanism of Vilazodone results in the modulation of complex intracellular signaling

cascades. The following diagrams, generated using the DOT language, illustrate the key

pathways involved.
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Vilazodone D8 inhibits the serotonin transporter (SERT).
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Signaling cascade of the 5-HT1A receptor.
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Experimental Protocols
This section provides detailed methodologies for key experiments related to the

characterization and quantification of Vilazodone D8.

Quantification of Vilazodone in Human Plasma using
UPLC-MS/MS with Vilazodone D8 as an Internal
Standard
This protocol describes a validated method for the rapid and sensitive quantification of

Vilazodone in human plasma.

4.1.1. Materials and Reagents

Vilazodone reference standard

Vilazodone D8 (Internal Standard, IS)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Drug-free human plasma

4.1.2. Instrumentation

Ultra-Performance Liquid Chromatography (UPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.1.3. Chromatographic Conditions

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile

Gradient: Isocratic or a suitable gradient for optimal separation

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Column Temperature: 40°C

4.1.4. Mass Spectrometric Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Vilazodone: m/z 442.2 → 155.0

Vilazodone D8: m/z 450.2 → 163.0

Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage,

source temperature, desolvation gas flow).

4.1.5. Sample Preparation (Protein Precipitation)

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Vilazodone D8 internal

standard working solution (e.g., 100 ng/mL in methanol).

Vortex briefly to mix.

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4.1.6. Experimental Workflow
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UPLC-MS/MS experimental workflow for Vilazodone quantification.

Synthesis and Purification of Vilazodone D8
The synthesis of Vilazodone D8 typically involves the use of deuterated piperazine as a key

building block. A general synthetic approach is outlined below.

4.2.1. General Synthetic Scheme

The synthesis involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-

carbonitrile and 5-(piperazin-1-yl-d8)-benzofuran-2-carboxamide. The deuterated piperazine is

introduced in the synthesis of the latter intermediate.
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4.2.2. Illustrative Purification Protocol (Column Chromatography)

The crude reaction mixture containing Vilazodone D8 is concentrated under reduced

pressure.

The residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

The solution is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g.,

hexane).

The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and

ethyl acetate.

Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to

identify those containing the pure product.

The pure fractions are combined and the solvent is evaporated to yield purified Vilazodone
D8.

Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of Vilazodone D8
and to develop stability-indicating analytical methods. These studies involve subjecting the

compound to various stress conditions as recommended by the International Council for

Harmonisation (ICH) guidelines.[6]

4.3.1. Stress Conditions

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: 80°C for 48 hours (solid state).

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified

duration (solid state and in solution).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://www.benchchem.com/product/b2630521?utm_src=pdf-body
https://resolvemass.ca/forced-degradation-study-ich-guideline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2630521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.3.2. Experimental Procedure

Prepare a stock solution of Vilazodone D8 in a suitable solvent (e.g., methanol).

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

Add the respective stressor (acid, base, or oxidizing agent). For thermal and photolytic

studies, use the solid compound or the solution directly.

Incubate the samples for the specified time and temperature.

After the incubation period, neutralize the acidic and basic samples.

Dilute all samples to a suitable concentration with the mobile phase.

Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to

identify and quantify any degradation products.

4.3.3. Logical Relationship of Forced Degradation Studies
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Logical flow of a forced degradation study.

Conclusion
This technical guide provides a foundational understanding of the physical and chemical

properties of Vilazodone D8, its dual mechanism of action, and the associated signaling

pathways. The detailed experimental protocols for quantification, synthesis, and stability testing

are intended to equip researchers and drug development professionals with the necessary

information to effectively utilize and characterize this important analytical standard. The

provided visualizations aim to clarify complex processes and relationships, facilitating a deeper

comprehension of the science behind Vilazodone D8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ligand coupling mechanism of the human serotonin transporter differentiates substrates
from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE
PHENOTHIAZINES [harvest.usask.ca]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. resolvemass.ca [resolvemass.ca]

To cite this document: BenchChem. [Physical and chemical characteristics of Vilazodone
D8]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2630521#physical-and-chemical-characteristics-of-
vilazodone-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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